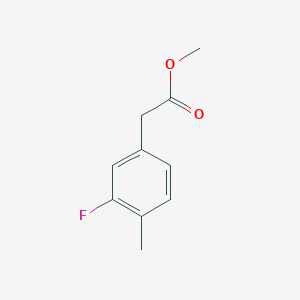

Methyl 2-(3-fluoro-4-methylphenyl)acetate

Description

Contextual Significance in Contemporary Organic Chemistry

The significance of Methyl 2-(3-fluoro-4-methylphenyl)acetate in modern organic chemistry is largely tied to the growing importance of fluorinated compounds in drug discovery and materials science. The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy to enhance a variety of physicochemical and pharmacokinetic properties. tandfonline.comnih.gov

Fluorine, being the most electronegative element, can profoundly alter a molecule's characteristics. tandfonline.com Its introduction can lead to:

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that site, thereby increasing the half-life of a drug candidate. tandfonline.comresearchgate.net

Enhanced Binding Affinity: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially forming favorable interactions with protein targets and increasing the potency of a ligand. researchgate.netnih.gov

Modified Physicochemical Properties: The presence of fluorine can influence a molecule's lipophilicity, pKa, and membrane permeability, which are critical factors for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

Consequently, compounds like this compound are valuable as "building blocks." bldpharm.com They provide a pre-functionalized aromatic ring that chemists can incorporate into larger, more complex structures, leveraging the beneficial effects of the fluorine and methyl substituents for the development of new pharmaceuticals and agrochemicals. researchgate.net

Structural Features and Classification within Fluoroaromatic Esters

This compound belongs to the class of organic compounds known as fluoroaromatic esters. Its structure can be deconstructed into three primary components:

Aromatic Ring: A central benzene (B151609) ring provides a rigid scaffold. This ring is substituted at positions 1, 3, and 4.

Substituents:

A fluorine atom is located at the 3-position of the phenyl ring.

A methyl group (-CH₃) is at the 4-position.

A methyl acetate (B1210297) group (-CH₂COOCH₃) is attached at the 1-position.

Ester Functional Group: The compound contains an ester functional group (-COOR'), where the carbonyl group is attached to the methylene (B1212753) bridge (-CH₂-) and the oxygen atom is bonded to a methyl group. libretexts.orgsolubilityofthings.com

This specific arrangement of substituents on the phenyl ring is crucial. The relative positions of the fluorine atom and the methyl group influence the electron distribution within the aromatic ring, which in turn affects the reactivity of the molecule in subsequent synthetic steps. As an aromatic ester, its chemical behavior is dictated by the properties of the ester group and the substituted benzene ring. nih.gov

Historical Perspectives on Related Methylphenyl Acetates

While the specific compound this compound is a relatively modern synthetic reagent, the broader class of methylphenyl acetates has a longer history. The parent compound, Methyl phenylacetate (B1230308) (C₆H₅CH₂COOCH₃), is a naturally occurring ester found in various plants and foods, including honey, coffee, and wine. wikipedia.org It is well-known for its strong, sweet, honey-like fragrance. wikipedia.orgthegoodscentscompany.com

Historically, Methyl phenylacetate and its non-fluorinated, substituted analogues, such as 4-methylphenyl acetate and 3-methylphenyl acetate, have been widely used in the flavor and fragrance industries to impart floral and honey scents to perfumes, soaps, and food products. wikipedia.orgspecialchem.comcas.orgstenutz.eu The synthesis of these simple esters has been established for many decades, often involving the esterification of the corresponding phenylacetic acid. chemicalbook.com

The development of fluorinated versions like this compound represents a modern evolution of this class of compounds. The focus has shifted from their olfactory properties to their utility as functional components in the synthesis of highly specialized molecules, particularly for the pharmaceutical industry, where the unique properties of fluorine are exploited to create new therapeutic agents. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-fluoro-4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUNYZAHRLYMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730852 | |

| Record name | Methyl (3-fluoro-4-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787585-29-9 | |

| Record name | Methyl (3-fluoro-4-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 3 Fluoro 4 Methylphenyl Acetate

Precursor Synthesis and Derivatization Strategies

The efficient synthesis of Methyl 2-(3-fluoro-4-methylphenyl)acetate is highly dependent on the availability and synthesis of its key precursor, 3-fluoro-4-methylphenylacetic acid. This section explores the common strategies for constructing the fluoro-substituted toluene (B28343) framework and the subsequent esterification to yield the target molecule.

Approaches to Fluoro-Substituted Toluene Derivatives

The synthesis of 3-fluoro-4-methylphenylacetic acid can be approached through several synthetic routes, often starting from commercially available fluorotoluenes. One common strategy involves the functionalization of 3-fluoro-4-methyltoluene. A prevalent method is the conversion of the benzyl (B1604629) halide to a nitrile, followed by hydrolysis.

A typical synthetic sequence commences with the free-radical bromination of 3-fluoro-4-methyltoluene to yield 3-fluoro-4-methylbenzyl bromide. This intermediate is then subjected to a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide, to produce 3-fluoro-4-methylphenylacetonitrile. The final step in the precursor synthesis is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often employing aqueous sulfuric acid, is a common method for converting arylacetonitriles to their corresponding phenylacetic acids.

Another viable, though less direct, route is the Willgerodt-Kindler reaction. This reaction allows for the conversion of an aryl methyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. In this context, 3-fluoro-4-methylacetophenone would be treated with sulfur and a secondary amine, such as morpholine, to form the corresponding thioamide. Subsequent hydrolysis would then yield 3-fluoro-4-methylphenylacetic acid. google.comchemicalbook.com

Esterification Reactions in the Context of Arylacetate Synthesis

The final step in the synthesis of this compound is the esterification of 3-fluoro-4-methylphenylacetic acid. The Fischer-Speier esterification is a classic and widely employed method for this transformation. masterorganicchemistry.comlibretexts.org This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

In this specific synthesis, 3-fluoro-4-methylphenylacetic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of methanol is often used, which can also serve as the solvent. masterorganicchemistry.com The removal of water as it is formed, for instance by azeotropic distillation, is another strategy to increase the yield of the ester. organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the methanol. Subsequent proton transfer and elimination of a water molecule yield the desired ester. masterorganicchemistry.com

Alternative esterification methods include the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in what is known as the Steglich esterification. These methods are particularly useful for sensitive substrates as they proceed under milder conditions. rsc.org

Catalytic Systems in this compound Synthesis

The choice of catalyst is crucial for the efficiency and selectivity of the synthesis of this compound. While traditional mineral acids are effective for Fischer-Speier esterification, research has focused on developing more sustainable and reusable catalytic systems.

For the esterification of phenylacetic acids, solid acid catalysts have emerged as a greener alternative to homogeneous mineral acids. gcsu.edu These catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and metal-exchanged montmorillonite (B579905) nanoclays, offer several advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. nih.govjocpr.com For instance, Al3+-montmorillonite nanoclay has been shown to be an active catalyst for the esterification of phenylacetic acid. nih.gov The catalytic activity of these materials is attributed to the presence of Brønsted acid sites on their surface. nih.gov

Palladium-catalyzed carbonylation reactions represent a more advanced and convergent approach to the synthesis of arylacetates. mdpi.com This methodology allows for the direct synthesis of esters from aryl halides or triflates. For instance, the palladium-catalyzed alkoxycarbonylation of 3-fluoro-4-methylbenzyl chloride with carbon monoxide and methanol would directly yield this compound. organic-chemistry.org This approach is highly atom-economical but often requires specialized equipment to handle carbon monoxide gas. Recent developments have focused on the use of CO surrogates to circumvent this issue. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, the optimization of reaction parameters is essential. Key variables in the Fischer-Speier esterification include the molar ratio of reactants, catalyst loading, reaction temperature, and reaction time.

A systematic study on the esterification of phenylacetic acid derivatives provides valuable insights into the optimization of these parameters. The use of a molar excess of the alcohol is a common strategy to shift the equilibrium and enhance the ester yield. masterorganicchemistry.com The catalyst concentration also plays a significant role; however, an excessive amount of catalyst can lead to side reactions and purification challenges. The reaction temperature is another critical factor, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can promote the formation of byproducts. The optimal reaction time is determined by monitoring the reaction progress until maximum conversion is achieved.

The following interactive table summarizes the findings from a study on the optimization of the esterification of a substituted phenylacetic acid, providing a model for the optimization of the synthesis of this compound.

| Parameter | Investigated Range | Optimal Condition | Effect on Yield |

| Molar Ratio (Alcohol:Acid) | 1:1 to 10:1 | 5:1 | Increasing the ratio up to 5:1 significantly increases the yield. |

| Catalyst Loading (wt%) | 1% to 5% | 3% | Yield increases with catalyst loading up to 3%, then plateaus. |

| Temperature (°C) | 60 to 100 | 80 | Higher temperatures increase the reaction rate, but temperatures above 80°C can lead to side products. |

| Reaction Time (hours) | 1 to 8 | 6 | The reaction reaches near completion at 6 hours. |

Green Chemistry Principles in the Synthesis of Fluorinated Arylacetates

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated arylacetates to minimize the environmental impact of chemical processes. Key areas of focus include the use of greener solvents, alternative energy sources, and biocatalysis.

The selection of solvents is a critical aspect of green chemistry. Traditional solvents such as dichloromethane (B109758) and N,N-dimethylformamide are being replaced with more environmentally benign alternatives like acetonitrile (B52724) or dimethyl carbonate. rsc.orgnih.gov In some cases, solvent-free conditions can be employed, particularly when one of the reactants, such as an excess of alcohol in an esterification, can serve as the reaction medium. gcsu.edu Deep eutectic solvents (DESs) are also emerging as green reaction media for esterification, acting as the solvent, catalyst, and even the alkylating agent in some instances. tandfonline.com

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of fluorinated esters. Enzymes, such as lipases, can catalyze esterification reactions under mild conditions, often with high enantioselectivity. The use of immobilized enzymes further enhances the sustainability of the process by allowing for easy catalyst recovery and reuse. While the application of biocatalysis to the synthesis of this specific fluorinated arylacetate is still an area of active research, it holds significant promise for developing more sustainable synthetic routes.

The use of alternative energy sources, such as microwave irradiation, can also contribute to greener synthetic protocols by reducing reaction times and energy consumption.

Chemical Reactivity and Transformational Pathways of Methyl 2 3 Fluoro 4 Methylphenyl Acetate

Ester Group Transformations: Hydrolysis, Transesterification, and Reduction

The ester functional group is a primary site for transformations, enabling the synthesis of a range of derivatives.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 2-(3-fluoro-4-methylphenyl)acetic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a dilute mineral acid, such as sulfuric acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. google.com Conversely, base-catalyzed hydrolysis (saponification) is an irreversible process that employs a strong base, like sodium hydroxide, to yield the carboxylate salt, which is then protonated in a separate acidic workup step.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting Methyl 2-(3-fluoro-4-methylphenyl)acetate with ethanol (B145695) under acidic conditions would result in the formation of Ethyl 2-(3-fluoro-4-methylphenyl)acetate and methanol (B129727). The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct.

Reduction: The ester group can be reduced to a primary alcohol, 2-(3-fluoro-4-methylphenyl)ethanol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is required for this transformation. masterorganicchemistry.comresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, ultimately replacing the methoxy (B1213986) group and reducing the carbonyl to a hydroxyl group. Softer reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. ncert.nic.in

| Transformation | Reagents | Product |

|---|---|---|

| Hydrolysis (Acidic) | H₂O, H₂SO₄ (cat.), Heat | 2-(3-fluoro-4-methylphenyl)acetic acid |

| Hydrolysis (Basic) | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 2-(3-fluoro-4-methylphenyl)acetic acid |

| Transesterification | R'OH, H⁺ or RO⁻ (cat.) | Alkyl 2-(3-fluoro-4-methylphenyl)acetate |

| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | 2-(3-fluoro-4-methylphenyl)ethanol |

Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr)

The substitution pattern on the phenyl ring dictates the regiochemical outcome of aromatic substitution reactions. The existing substituents—fluoro, methyl, and the CH₂CO₂CH₃ group—all influence the position of further substitution.

Electrophilic Aromatic Substitution (EAS): In EAS, the aromatic ring acts as a nucleophile. The directing effects of the existing substituents determine the position of the incoming electrophile.

-CH₃ (Methyl): An activating, ortho, para-directing group due to its electron-donating inductive effect. libretexts.org

-F (Fluoro): A deactivating, ortho, para-directing group. Although highly electronegative (strong -I effect), its lone pairs can donate electron density through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. csbsju.edulibretexts.org

-CH₂CO₂CH₃ (Methyl Acetate): This group is generally considered weakly deactivating and will also direct ortho and para.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group.

Halogenation: Introducing a halogen (e.g., -Br or -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. stackexchange.com

Friedel-Crafts Acylation/Alkylation: Introducing an acyl or alkyl group, although the deactivating nature of the fluorine may necessitate harsh conditions.

| EAS Reaction | Reagents | Potential Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 2-(3-fluoro-4-methyl-5-nitrophenyl)acetate |

| Bromination | Br₂, FeBr₃ | Methyl 2-(5-bromo-3-fluoro-4-methylphenyl)acetate |

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions occur when the aromatic ring is electron-deficient and contains a good leaving group. For this reaction to proceed, a strong electron-withdrawing group is typically required ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this compound, the fluorine atom could potentially act as a leaving group. However, the ring is not strongly activated towards nucleophilic attack as it lacks powerful electron-withdrawing groups like a nitro group. The rate of SNAr reactions with halogens follows the order F > Cl > Br > I, not because of leaving group ability, but because the high electronegativity of fluorine stabilizes the rate-determining intermediate. stackexchange.com Therefore, under forcing conditions with a strong nucleophile, it might be possible to displace the fluorine atom.

Reactions Involving the Methyl Group on the Aromatic Ring

The methyl group attached to the aromatic ring is susceptible to reactions at the benzylic position, primarily through free-radical pathways.

Side-Chain Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). orgoreview.comlibretexts.org This reaction requires the presence of at least one benzylic hydrogen. The product of this reaction would be 2-(2-fluoro-4-(methoxycarbonylmethyl)phenyl)carboxylic acid.

Side-Chain Halogenation: The benzylic hydrogens of the methyl group can be substituted with halogens (e.g., bromine or chlorine) under free-radical conditions. stackexchange.com For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) and light selectively brominates the benzylic position to yield Methyl 2-(3-fluoro-4-(bromomethyl)phenyl)acetate. jove.comlibretexts.org This brominated derivative is a versatile intermediate for further functionalization.

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, heat | 2-(2-fluoro-4-(methoxycarbonylmethyl)phenyl)carboxylic acid |

| Bromination | NBS, AIBN, CCl₄, heat | Methyl 2-(3-fluoro-4-(bromomethyl)phenyl)acetate |

Functional Group Interconversions and Derivatization Strategies

The presence of multiple functional groups allows for a wide array of derivatization strategies.

From the Ester: As discussed in section 3.1, the ester can be converted to a carboxylic acid, an alcohol, or other esters. The resulting carboxylic acid can be further converted into an acid chloride (using thionyl chloride, SOCl₂), an amide (by reacting the acid chloride with an amine), or other derivatives.

From the Active Methylene (B1212753) Group: The methylene (-CH₂-) group alpha to the carbonyl is activated and can be deprotonated by a strong base (like lithium diisopropylamide, LDA) to form an enolate. This enolate can then react with various electrophiles. For example, alkylation with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at this position, yielding Methyl 2-(3-fluoro-4-methylphenyl)propanoate. This position can also undergo other reactions such as acylation or aldol-type condensations. google.comgoogle.com

From the Benzylic Halide: The product from side-chain halogenation (Section 3.3) is a reactive benzylic halide. This can undergo nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles, such as cyanide (to form a nitrile), azide, or alkoxides.

Exploration of Novel Reaction Pathways for Fluoroarylacetates

The unique electronic properties of fluoroarylacetates make them interesting substrates for developing novel synthetic methodologies.

Cross-Coupling Reactions: The aromatic C-F bond, while strong, can participate in certain transition-metal-catalyzed cross-coupling reactions. More commonly, the aromatic ring could be first converted to a more reactive species, such as a triflate or a boronic ester, to participate in Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions. scispace.comnih.gov These methods would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the aromatic ring, enabling the synthesis of complex biaryl structures or other advanced molecules.

Photochemical Reactions: The aromatic ring and the carbonyl group are chromophores that can absorb UV light, potentially leading to novel photochemical transformations. rsc.org Irradiation could lead to radical intermediates, facilitating unusual cyclization or rearrangement reactions. nih.govresearchgate.net For instance, photochemical reactions could be explored to form novel heterocyclic structures fused to the aromatic ring or to functionalize the side chain in ways not achievable through traditional thermal reactions.

Spectroscopic Characterization Methodologies and Mechanistic Insights for Methyl 2 3 Fluoro 4 Methylphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the unambiguous determination of the molecular structure of Methyl 2-(3-fluoro-4-methylphenyl)acetate. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation experiments, a complete picture of the atomic connectivity and chemical environment can be assembled.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the hydrogen and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to each type of proton in the molecule. The methyl group attached to the aromatic ring typically appears as a singlet around δ 2.2-2.3 ppm. The methylene (B1212753) protons (CH₂) of the acetate (B1210297) group also produce a singlet, generally found further downfield in the region of δ 3.5-3.7 ppm, due to the electron-withdrawing effect of the adjacent carbonyl group. The methyl protons of the ester group (OCH₃) are also observed as a singlet, typically around δ 3.7 ppm. The aromatic protons exhibit more complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. They are typically observed in the range of δ 6.9-7.2 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the methyl groups (both aromatic C-CH₃ and ester O-CH₃) and the methylene carbon (CH₂) show characteristic chemical shifts. The carbonyl carbon of the ester group is readily identifiable by its resonance in the downfield region, typically around 170 ppm. The aromatic carbons show a range of chemical shifts influenced by the fluorine and methyl substituents, with the carbon directly bonded to fluorine exhibiting a characteristic large one-bond C-F coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.9 - 7.2 | 115 - 140 |

| CH₂ | 3.5 - 3.7 | ~40 |

| OCH₃ | ~3.7 | ~52 |

| Ar-CH₃ | 2.2 - 2.3 | ~15 |

| C=O | - | ~170 |

Note: These are approximate chemical shift ranges and can vary based on solvent and experimental conditions.

Fluorine NMR (¹⁹F NMR) Applications

Fluorine-19 NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. For this compound, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is influenced by its electronic environment. Furthermore, the fluorine signal will be split into a multiplet due to coupling with the adjacent aromatic protons, providing valuable information about the substitution pattern on the benzene (B151609) ring. The magnitude of these coupling constants (J-values) can help confirm the ortho and meta relationships between the fluorine and hydrogen atoms.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional NMR experiments are instrumental in confirming the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. In this molecule, it would primarily show correlations between the aromatic protons, helping to delineate the connectivity within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is used to definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. For instance, the methylene proton signal would show a correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations would be expected from the methylene protons to the carbonyl carbon and to the aromatic carbons, and from the ester methyl protons to the carbonyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1730-1750 cm⁻¹. Other characteristic absorptions include C-O stretching vibrations of the ester, C-H stretching of the aromatic and aliphatic groups, and vibrations associated with the C-F bond and the substituted benzene ring.

Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations, which may be weak in the IR spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1730 - 1750 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-F | Stretch | 1000 - 1400 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group. For this specific molecule, a prominent fragment would likely correspond to the fluorinated, methylated benzyl (B1604629) cation, formed by cleavage of the bond between the methylene group and the carbonyl carbon. This benzylic cation is relatively stable and would be expected to be a significant peak in the spectrum.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for assessing the purity of this compound. The compound's retention time would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination of gas chromatography for separation and mass spectrometry for detection and identification. researchgate.net This technique is well-suited for the analysis of volatile compounds like this compound. The sample is vaporized and separated on a GC column, and the eluting components are then introduced into the mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural information and confirmation of the compound's identity. GC-MS is particularly useful for identifying and quantifying impurities and byproducts in a sample.

Advanced X-ray Diffraction Studies for Solid-State Structure of Derivatives

Advanced X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their crystalline solid state. This methodology provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the packing of molecules within the crystal lattice. For derivatives of this compound, these studies offer critical insights into how structural modifications influence the solid-state architecture, which can, in turn, affect the compound's physical properties.

While crystallographic data for simple derivatives of this compound are not extensively reported in publicly accessible literature, a detailed single-crystal X-ray diffraction study has been conducted on a related, more complex derivative: 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole. This compound incorporates the core 3-fluoro-4-methylphenyl moiety (note the isomeric difference in substitution), providing a valuable case study into the structural effects of this substituted phenyl ring.

The study of this oxadiazole derivative revealed an almost planar conformation for the molecule. nih.gov The analysis of dihedral angles, which describe the rotational relationship between different planar groups within the molecule, is crucial. The oxadiazole ring forms a dihedral angle of 7.93 (1)° with the attached fluoromethylphenyl benzene ring and 13.90 (1)° with the naphthalene (B1677914) ring system. nih.gov The benzene ring and the naphthalene system are themselves inclined to each other by 6.35 (1)°. nih.gov These small dihedral angles indicate a high degree of planarity across the molecular structure.

In the crystal lattice, the molecules are organized through a network of specific intermolecular interactions. The primary interactions identified are C-H···N hydrogen bonds, which link adjacent molecules to form chains that extend along the crystallographic axis. nih.gov These chains are further associated into ribbons parallel to the (011) plane via π-π stacking interactions between the aromatic rings of neighboring molecules. nih.gov The geometric parameters of these π-π interactions, such as the intercentroid distance of 3.5754 (9) Å between oxadiazole rings, are indicative of significant stabilizing forces in the crystal packing. nih.gov

The detailed findings from this study are summarized in the data tables below, which present the key crystallographic parameters and the geometry of the intermolecular interactions that define the solid-state structure of this derivative.

Crystallographic Data for 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole

| Parameter | Value |

| Chemical Formula | C₂₀H₁₅FN₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2345 (3) |

| b (Å) | 9.4789 (4) |

| c (Å) | 12.7936 (6) |

| α (°) | 87.234 (2) |

| β (°) | 83.367 (2) |

| γ (°) | 77.168 (2) |

| Volume (ų) | 848.11 (6) |

| Z (molecules/unit cell) | 2 |

Data sourced from a study on a derivative containing the fluoromethylphenyl moiety. nih.gov

Key Dihedral Angles and Intermolecular Interaction Geometry

| Description | Value / Type |

| Dihedral Angle (Oxadiazole Ring – Benzene Ring) | 7.93 (1)° |

| Dihedral Angle (Oxadiazole Ring – Naphthalene Ring) | 13.90 (1)° |

| Dihedral Angle (Benzene Ring – Naphthalene Ring) | 6.35 (1)° |

| Intermolecular Interactions | C-H···N hydrogen bonds forming chains along.π-π interactions linking chains to form ribbons. nih.gov |

| π-π Stacking (Intercentroid Distance) | 3.5754 (9) Å and 3.7191 (12) Å |

Geometric parameters derived from the crystal structure analysis of the derivative. nih.gov

Computational Chemistry and Theoretical Investigations of Methyl 2 3 Fluoro 4 Methylphenyl Acetate

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For Methyl 2-(3-fluoro-4-methylphenyl)acetate, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), are instrumental in determining its optimized molecular geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Table 1: Selected Optimized Geometrical Parameters of a Phenylacetate (B1230308) Analog Note: Data presented is for a structurally similar compound, methyl phenylacetate, as a representative example.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C-H (ring) | ~1.08 Å | |

| C-C (ester) | ~1.51 Å | |

| C=O | ~1.21 Å | |

| C-O | ~1.36 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| H-C-H (methyl) | ~109.5° | |

| Dihedral Angle | C-C-C=O | Varies with conformation |

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are pivotal in predicting the spectroscopic properties of molecules, such as their infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. By simulating these spectra, researchers can gain insights that aid in the experimental identification and characterization of this compound.

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the ester group or the C-F bond on the phenyl ring. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis spectrum, providing information about the molecule's chromophores. NMR chemical shifts can also be calculated to aid in the interpretation of experimental NMR data.

Molecular Dynamics (MD) Simulations for Conformational Analysis of Related Structures

While DFT provides a static picture of the molecule's minimum energy geometry, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape. By simulating the motion of atoms over time, MD can explore the different conformations that a molecule like this compound can adopt due to the rotation around its single bonds.

For related ester structures, MD simulations can reveal the preferred orientations of the ester group relative to the aromatic ring and how these conformations might change in different solvent environments. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as receptors or enzymes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO may be centered on the carbonyl group of the ester. The HOMO-LUMO gap can be used to calculate various reactivity descriptors, such as chemical hardness, softness, and electronegativity, which provide quantitative measures of the molecule's reactivity.

Table 2: Calculated Reactivity Descriptors for a Phenylacetate Analog Note: Data presented is for a structurally similar compound as a representative example.

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -0.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | 3.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.0 |

| Chemical Softness (S) | 1/(2η) | 0.17 |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis for analogous compounds)

In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

For analogous compounds to this compound, Hirshfeld analysis can reveal the presence of weak interactions such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. These interactions play a crucial role in determining the crystal packing and, consequently, the material's physical properties, such as its melting point and solubility. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 2-(3-fluoro-4-methylphenyl)acetate as a Key Building Block in Complex Molecule Synthesis

The strategic placement of a fluorine atom and a methyl group on the phenyl ring, combined with the ester functionality, makes this compound a highly sought-after precursor in multi-step synthetic sequences.

Precursor to Fluorinated Aromatic Compounds

The presence of the fluorine atom in this compound is of paramount importance. Fluorine substitution is a widely employed strategy in medicinal chemistry and materials science to modulate the electronic properties, lipophilicity, and metabolic stability of molecules. jst.go.jpccspublishing.org.cn This compound serves as a readily available starting material for the synthesis of more complex fluorinated aromatic compounds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo a variety of transformations, such as amide bond formation or conversion to other functional groups, while retaining the crucial fluorinated phenyl scaffold.

General synthetic transformations of the acetate (B1210297) moiety can be envisioned to introduce further complexity. For instance, the ester can be reduced to the corresponding alcohol, which can then be used in etherification or other nucleophilic substitution reactions. The aromatic ring itself can also undergo further electrophilic substitution, with the existing substituents directing the position of new functional groups.

Role in the Construction of Heterocyclic Systems

While direct examples of the use of this compound in the synthesis of specific heterocyclic systems are not extensively documented in readily available literature, its structural motifs are amenable to various cyclization strategies. Phenylacetic acid derivatives are known precursors for a variety of heterocyclic structures, including quinolones and pyridinones. nih.govnih.govdoaj.orgrsc.orgbaranlab.orgresearchgate.net

For example, the corresponding phenylacetic acid can be elaborated into a β-keto ester, which can then undergo condensation reactions with amines or other nucleophiles to form heterocyclic rings. One plausible synthetic route could involve the Claisen condensation of the methyl ester to form a β-keto ester, which could then be reacted with an aniline (B41778) derivative in a Conrad-Limpach reaction to yield a quinolone core.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | General Synthetic Approach | Potential Application |

|---|---|---|

| Quinolones | Conrad-Limpach or Knorr synthesis from the corresponding β-keto ester. | Antibacterial agents, Kinase inhibitors |

| Pyridinones | Condensation of the derived β-keto ester with an amine. | CNS active agents, Antiviral compounds |

Synthesis of Chiral Derivatives and Enantioselective Transformations

The methylene (B1212753) group adjacent to the ester in this compound is prochiral, presenting an opportunity for the synthesis of chiral derivatives. Enantioselective transformations of phenylacetic acid derivatives are well-established methodologies in organic synthesis. nih.gov Asymmetric alkylation of the α-carbon can be achieved using chiral auxiliaries or phase-transfer catalysts, leading to the formation of optically active products.

These chiral building blocks are of significant interest in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its biological activity. The resulting chiral fluorinated compounds could serve as key intermediates in the synthesis of new drug candidates.

Integration into Polymeric Architectures

The ester functionality of this compound allows for its potential integration into polymeric structures. Through transesterification or by converting the ester to a polymerizable group, such as an acrylate (B77674) or vinyl ether, this fluorinated aromatic moiety can be incorporated into the backbone or as a pendant group of a polymer.

The inclusion of the 3-fluoro-4-methylphenyl group can impart desirable properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified optical properties. mdpi.com Fluorinated polymers are known for their low refractive indices and low optical propagation losses, making them suitable for applications in optical waveguides and other photonic devices.

Development of Advanced Materials (e.g., liquid crystals, optoelectronic materials)

The unique combination of a polar fluorine atom and a rigid aromatic ring makes this compound an interesting candidate for the synthesis of advanced materials.

Fluorinated compounds are extensively used in the design of liquid crystals due to their ability to influence mesophase behavior and dielectric anisotropy. nih.govbeilstein-journals.orgrsc.orguni-halle.demdpi.com By elaborating the structure of this compound, for example, by attaching a long alkyl chain and another aromatic ring system, it is conceivable to create novel liquid crystalline materials. The fluorine atom can enhance the mesomorphic range and tune the electro-optical properties of the final material.

In the field of optoelectronics, the incorporation of fluorine atoms into organic materials can lower the HOMO and LUMO energy levels, facilitating electron injection and improving resistance to oxidative degradation. rsc.orgnumberanalytics.com Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Table 2: Potential Properties of Advanced Materials Derived from this compound

| Material Type | Key Structural Feature | Potential Property/Application |

|---|---|---|

| Liquid Crystals | Elongated, rigid molecular structure with a terminal fluorine. | Enhanced mesophase stability, tunable dielectric anisotropy for display applications. |

Applications in Agrochemical and Specialty Chemical Synthesis

The presence of a fluorinated phenyl ring is a common feature in many modern agrochemicals. jst.go.jpccspublishing.org.cnsciencedaily.comresearchgate.netnih.gov Fluorine substitution can enhance the biological activity and metabolic stability of pesticides and herbicides. This compound can serve as a valuable starting material for the synthesis of new agrochemical candidates. The phenylacetic acid core is a known scaffold in this field, and the specific substitution pattern of this compound could lead to novel active ingredients.

Furthermore, as a specialty chemical, derivatives of this compound could find applications as fragrances, flavorings, or as additives in various industrial processes. The ester functionality allows for the synthesis of a wide range of derivatives with diverse physical and chemical properties. researchgate.netmdpi.comnih.govoatext.com

Future Research Directions and Emerging Opportunities for Methyl 2 3 Fluoro 4 Methylphenyl Acetate

Exploration of Sustainable Synthetic Routes

The synthesis of Methyl 2-(3-fluoro-4-methylphenyl)acetate and its derivatives is an area ripe for the application of green chemistry principles. Future research will likely focus on developing more environmentally benign and efficient synthetic methods to replace traditional routes that may involve harsh reagents and generate significant waste.

Key areas of exploration include:

Catalytic Processes: Investigating novel catalysts to improve reaction efficiency and reduce energy consumption. This includes the use of earth-abundant metals and developing recyclable catalytic systems. emory.edu

Flow Chemistry: Utilizing continuous-flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a critical aspect of sustainable synthesis.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

| Sustainable Synthesis Approach | Potential Benefits |

| Novel Catalysis | Higher efficiency, lower energy use, recyclability. |

| Flow Chemistry | Enhanced control, improved safety, scalability. |

| Green Solvents | Reduced environmental impact and toxicity. |

| High Atom Economy | Minimized waste generation. |

These approaches aim to make the production of this compound and its derivatives more cost-effective and environmentally responsible.

Development of Novel Catalytic Systems for Derivatization

The development of advanced catalytic systems is crucial for unlocking the full potential of this compound in creating diverse molecular architectures. Research in this area is focused on designing catalysts that can selectively functionalize specific positions on the molecule.

Future directions in catalytic derivatization include:

C-H Functionalization: Transition-metal catalyzed C-H activation is a powerful tool for directly converting inert C-H bonds into new functional groups, offering a more streamlined approach to derivatization. rsc.orgsciencesconf.org The development of catalysts that can selectively target the aromatic C-H bonds or the benzylic position of the acetate (B1210297) side chain will be a significant advancement.

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalysts is essential. This will enable the production of single-enantiomer compounds, which is often a requirement for pharmaceutical applications.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions. Exploring photoredox-catalyzed reactions for the derivatization of this compound could lead to novel transformations.

Expanding the Scope of Functionalization and Molecular Complexity

Increasing the structural diversity and molecular complexity of derivatives of this compound is a key objective for discovering new molecules with enhanced properties. nih.gov Future research will focus on innovative strategies to introduce a wide range of functional groups and build more intricate molecular scaffolds.

Promising areas of investigation include:

Multi-component Reactions: These reactions allow for the combination of three or more starting materials in a single step, rapidly generating complex molecules from simple precursors.

Late-stage Functionalization: Developing methods to introduce functional groups at a late stage in the synthesis allows for the rapid creation of a library of analogs from a common intermediate.

Synthesis of Multi-substituted Arenes: Techniques for the programmed synthesis of benzene (B151609) rings with multiple different substituents will be valuable for creating highly tailored derivatives. asianscientist.com

Computational Design and Prediction of Novel Derivatives

In silico methods are becoming indispensable in modern chemical research, offering the ability to predict the properties of molecules before they are synthesized. researchgate.netresearchgate.net Computational design and predictive modeling will play a crucial role in guiding the synthesis of novel derivatives of this compound with desired characteristics.

Key applications of computational tools include:

Structure-Activity Relationship (SAR) Studies: Computational models can help elucidate the relationship between the structure of a molecule and its biological activity, guiding the design of more potent and selective compounds.

ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of virtual compounds can help prioritize synthetic targets and reduce the likelihood of late-stage failures in drug development. eijppr.com

Virtual Screening: Large libraries of virtual derivatives can be screened against biological targets to identify promising candidates for synthesis and experimental testing.

| Computational Tool | Application in Derivative Design |

| SAR Modeling | Guiding the design of more potent and selective compounds. |

| ADME/Tox Prediction | Prioritizing synthetic targets with favorable pharmacokinetic profiles. |

| Virtual Screening | Identifying promising candidates for synthesis from large virtual libraries. |

Potential in New Chemical Entity (NCE) Discovery Platforms within Academic Research

This compound serves as an excellent starting point for academic research focused on the discovery of New Chemical Entities (NCEs). wikipedia.orgtotalpharmaceuticaltopics.com Its fluorinated phenylacetate (B1230308) scaffold is a common motif in bioactive molecules, making it a relevant platform for fundamental and applied research.

Emerging opportunities in academic research include:

Fragment-Based Drug Discovery: The compound can be used as a fragment or scaffold for the development of new therapeutic agents.

Chemical Probe Development: Derivatives can be designed as chemical probes to study biological processes and validate new drug targets.

Exploration of Novel Bioactivities: Screening libraries of derivatives against a wide range of biological targets could uncover unexpected therapeutic applications. The strategic incorporation of fluorine is a powerful approach in drug discovery for enhancing properties like metabolic stability and binding affinity. researchgate.netikprress.org

The continued exploration of this compound and its derivatives holds significant promise for advancing various fields of chemistry, from sustainable synthesis to the discovery of novel therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.